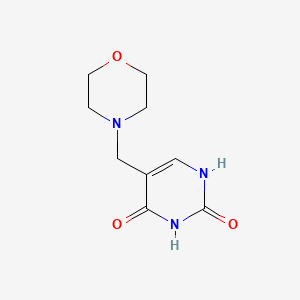

5-(4-Morpholinylmethyl)-2,4-pyrimidinediol

Description

Contextualization within Pyrimidine (B1678525) Chemistry and Biological Significance

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically crucial molecules. researchgate.netresearchgate.net It forms the basis for three of the five nucleobases in nucleic acids: cytosine, thymine, and uracil (B121893). researchgate.net Beyond its role in genetics, the pyrimidine nucleus is present in essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). researchgate.net

Medicinally, pyrimidine derivatives have a long history and diverse therapeutic applications. researchgate.netsemanticscholar.org They have been developed as chemotherapeutic agents, including the well-known anticancer drug 5-fluorouracil (B62378). researchgate.net The versatility of the pyrimidine scaffold allows it to be a "privileged pharmacophore," meaning it can bind to multiple biological targets, leading to a wide spectrum of pharmacological activities. semanticscholar.org These activities include antimicrobial, anti-inflammatory, anticancer, antiviral, and diuretic effects, making fused pyrimidine systems a subject of growing interest in drug discovery. nih.govnih.goveurekaselect.com

Rationale for Dedicated Research on 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol

The specific rationale for investigating this compound stems from the established therapeutic potential of both the pyrimidine core and the morpholine (B109124) substituent. The morpholine ring is frequently incorporated into drug candidates to enhance their pharmacological profiles.

Research into structurally related morpholinopyrimidine derivatives has revealed potent biological activities, particularly as anticancer agents. For instance, novel morpholinopyrimidine-5-carbonitriles have been designed and synthesized as dual PI3K/mTOR inhibitors, which are key targets in cancer therapy. nih.govnih.gov These compounds have demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. nih.govnih.gov The research impetus for this compound is therefore driven by the hypothesis that combining the pyrimidine-2,4-dione (uracil) scaffold with a morpholinylmethyl group at the 5-position could yield novel compounds with significant therapeutic potential, particularly in oncology.

Overview of Key Academic Research Trajectories for the Compound

The academic exploration of this compound and its analogs follows several key research trajectories:

Chemical Synthesis and Characterization: A primary focus is the development of efficient synthetic routes to produce the target compound and its derivatives. This involves multi-step reactions, often starting from simple precursors like thiourea, aldehydes, and active methylene (B1212753) compounds. nih.gov Characterization of the synthesized molecules is then performed using techniques such as NMR and IR spectroscopy to confirm their structure. vulcanchem.comnih.gov

Biological Evaluation: A major research trajectory is the screening of these compounds for biological activity. Given the background of related molecules, a significant area of investigation is their potential as antitumor agents. nih.govmdpi.comnih.gov This involves in vitro testing against various cancer cell lines to determine their cytotoxicity and effects on cell proliferation. nih.govnih.gov Some pyrimidine derivatives are also evaluated for antimicrobial properties against pathogenic bacteria and fungi. nih.govmdpi.com

Mechanism of Action Studies: For compounds that show promising biological activity, further research aims to elucidate their mechanism of action. This can involve identifying the specific molecular targets, such as enzymes or receptors, with which the compound interacts. For example, related pyrimidine derivatives have been studied as microtubule targeting agents that disrupt cell division or as inhibitors of specific kinases like PI3K. nih.govmdpi.comnih.gov

Interdisciplinary Research Perspectives: Chemical Synthesis, Molecular Biology, and Computational Chemistry

The investigation of this compound is inherently interdisciplinary, integrating expertise from several scientific fields:

Chemical Synthesis: This is the foundational component, where organic chemists design and execute synthetic pathways to create the molecules of interest. nih.govmdpi.com The synthesis of related pyrimidine derivatives can involve various chemical reactions, including cyclization and substitution reactions, to build the core structure and add the desired functional groups. mdpi.commdpi.com

Molecular Biology: Once synthesized, the compounds are evaluated by molecular and cellular biologists. This involves a range of in vitro assays using cell cultures to assess biological effects like cytotoxicity, cell cycle arrest, and apoptosis. nih.govnih.gov Biologists may also investigate the compound's effect on specific cellular signaling pathways. nih.gov

Computational Chemistry: This field plays a crucial role in modern drug discovery. Molecular docking studies are used to predict and analyze how a compound might bind to the active site of a target protein, providing insights into its potential mechanism of action. nih.govnih.govnih.gov These in silico methods help in prioritizing which compounds to synthesize and test, thereby making the research process more efficient. nih.govresearchgate.net

This collaborative, interdisciplinary approach allows for a comprehensive understanding of the compound, from its basic chemical properties to its potential as a therapeutic agent.

Chemical Compound Information

Below is a table of the chemical compounds mentioned in this article.

| Compound Name | Other Names/Synonyms |

| This compound | 5-morpholinomethyluracil |

| Uracil | |

| Thymine | |

| Cytosine | |

| Thiamine | Vitamin B1 |

| Riboflavin | Vitamin B2 |

| 5-Fluorouracil | 5-FU |

| Thio-urea |

Properties of this compound

This interactive table summarizes key computed properties of the title compound.

| Property | Value |

| Molecular Formula | C₉H₁₃N₃O₃ |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 5-(morpholin-4-ylmethyl)-1H-pyrimidine-2,4-dione |

| Canonical SMILES | C1COCCN1CC2=CNC(=O)NC2=O |

| Standard InChI Key | MCFFNLIPFGEAOH-UHFFFAOYSA-N |

| Monoisotopic Mass | 211.095691 Da |

| Data sourced from available chemical databases. vulcanchem.com |

Research Focus on Related Pyrimidine Derivatives

Structure

3D Structure

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c13-8-7(5-10-9(14)11-8)6-12-1-3-15-4-2-12/h5H,1-4,6H2,(H2,10,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFFNLIPFGEAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223006 | |

| Record name | 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72704-63-3 | |

| Record name | 5-(4-Morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072704633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002607973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-MORPHOLINYLMETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20DE5GXO76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 4 Morpholinylmethyl 2,4 Pyrimidinediol

Retrosynthetic Analysis and Precursor Design for Pyrimidinediol Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol, the primary disconnection points are at the C-N bonds of the pyrimidinediol ring and the bond connecting the morpholinylmethyl group to the C5 position.

The pyrimidinediol core, also known as uracil (B121893), is a key component of nucleic acids and a privileged structure in medicinal chemistry. nih.gov A common and effective retrosynthetic strategy for the pyrimidine (B1678525) ring involves disconnecting it into a urea (B33335) or a related derivative and a 1,3-dicarbonyl compound. advancechemjournal.com This approach is foundational in pyrimidine synthesis.

Following this logic, the pyrimidinediol ring can be retrosynthetically cleaved to reveal urea and a malonic acid derivative as key precursors. The specific nature of the malonic acid derivative would be chosen to facilitate the subsequent introduction of the 5-substituent.

Alkylation Strategies for Incorporating the 4-Morpholinylmethyl Moiety at the 5-Position

Several alkylation strategies can be employed to introduce the 4-morpholinylmethyl moiety at the 5-position of the 2,4-pyrimidinediol (uracil) ring. One of the most direct and widely used methods is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located at the C5 position of the uracil ring with formaldehyde (B43269) and a secondary amine, in this case, morpholine (B109124). A Mannich reaction was used to convert 5-acetyluracil (B1215520) to an amino ketone, which was then reduced. nih.gov

Alternatively, a halo-substituted pyrimidinediol, such as 5-bromouracil (B15302) or 5-chlorouracil, can serve as a versatile intermediate. The halogen atom at the 5-position can be displaced by a nucleophile. The condensation of 5-bromouracil with amines like morpholine has been described in the literature. mdpi.com This nucleophilic substitution reaction is a robust method for forming the C-N bond between the pyrimidine ring and the morpholine nitrogen.

Another approach involves starting with 5-formyluracil. nih.gov This aldehyde can undergo reductive amination with morpholine, where the initial iminium ion formed is reduced in situ to yield the desired this compound.

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the synthesis are highly dependent on the optimization of reaction conditions.

Temperature and Pressure Effects on Reaction Kinetics and Yields

Temperature plays a critical role in the rate of reaction. For instance, in the synthesis of related 5-substituted uracils, reactions are often carried out at reflux temperatures to ensure a sufficient reaction rate. mdpi.com However, for some sensitive substrates or reagents, lower temperatures may be necessary to minimize side reactions and degradation. The use of microwave irradiation has been shown to reduce reaction times significantly, from hours to minutes, in the amination of 5-bromouracil. mdpi.com

Pressure is generally less of a variable in these types of reactions unless dealing with volatile reagents or when trying to influence the equilibrium of a reaction that involves gaseous byproducts. Most syntheses of this nature are conducted at atmospheric pressure.

Catalyst Selection and Role in Reaction Efficiency

The choice of catalyst is crucial for many of the synthetic steps. In the construction of the pyrimidine ring from urea and a 1,3-dicarbonyl compound, an acid or base catalyst is typically required to facilitate the condensation and cyclization reactions.

For reactions involving the introduction of the morpholinylmethyl group, the catalytic requirements vary. The Mannich reaction is often catalyzed by either an acid or a base. In the case of nucleophilic substitution on a 5-halouracil, a catalyst may not be strictly necessary, but the reaction can be accelerated by the use of a base to scavenge the hydrogen halide byproduct. For Suzuki coupling reactions to form C-C bonds at the 5-position, a palladium catalyst is essential. atlantis-press.com Similarly, multicomponent reactions like the Biginelli reaction, which can be adapted to synthesize pyrimidine derivatives, often employ an acid catalyst such as p-toluenesulfonic acid (pTSA). mdpi.comresearchgate.net

Multi-Step Synthesis Pathways and Intermediate Isolation

The synthesis of this compound is inherently a multi-step process. A plausible pathway involves the initial synthesis of the 2,4-pyrimidinediol (uracil) ring, followed by functionalization at the 5-position.

A representative multi-step synthesis could be:

Synthesis of Uracil: Condensation of malonic acid and urea in the presence of a dehydrating agent and catalyst.

Halogenation: Introduction of a bromine or chlorine atom at the 5-position of uracil to create a reactive handle. This can be achieved using reagents like N-bromosuccinimide (NBS) or bromine water.

Nucleophilic Substitution: Reaction of the 5-halouracil with morpholine to introduce the morpholinyl group. This step often requires a solvent and may be heated to proceed at a reasonable rate. mdpi.com

Mannich-type reaction: An alternative to the halogenation/substitution sequence is a one-pot reaction of uracil, formaldehyde, and morpholine.

Stereoselective Synthesis Approaches (If Applicable to Analogues)

The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, if chiral centers were introduced into the morpholine ring or as substituents on the pyrimidine ring, stereoselective synthesis would become a critical consideration.

Green Chemistry Principles in the Synthesis of this compound

The traditional Mannich reaction, while effective, often relies on solvents and reaction conditions that are not environmentally benign. In recent years, significant efforts have been directed towards developing greener synthetic routes for pyrimidine derivatives, and these principles can be applied to the synthesis of this compound. cdnsciencepub.comnih.govrsc.org

The core of the synthesis involves the reaction of uracil (2,4-pyrimidinediol) with formaldehyde and morpholine. nih.govtubitak.gov.tr This reaction is a classic example of a Mannich condensation, a nucleophilic addition that forms a carbon-carbon bond at the 5-position of the uracil ring. researchgate.net

Key Green Chemistry Approaches:

Catalyst Selection: The use of catalysts is a cornerstone of green chemistry, aiming to improve reaction efficiency and reduce waste. For Mannich reactions, various catalysts have been explored, including Lewis acids and Brønsted acids. nih.gov More environmentally friendly options such as organocatalysts like proline and its derivatives, and heterogeneous catalysts like Zr(HSO₄)₄ and Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs have shown promise in promoting similar multicomponent reactions. nih.govtubitak.gov.tr These catalysts can often be recycled and reused, minimizing waste and cost. nih.govrsc.org

Solvent Choice: The selection of a reaction solvent is critical from a green chemistry perspective. While traditional organic solvents can be effective, their environmental impact is a significant concern. Water is an ideal green solvent due to its non-toxic and non-flammable nature. tubitak.gov.tr Studies on similar Mannich reactions have demonstrated the feasibility of using water as a solvent, sometimes in combination with a co-solvent like ethanol. cdnsciencepub.com Solvent-free conditions, where the reactants themselves act as the reaction medium, represent an even greener alternative and have been successfully applied in the synthesis of other pyrimidine derivatives. tubitak.gov.trresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. researchgate.net

A representative "green" synthesis of this compound would involve a one-pot reaction of uracil, paraformaldehyde (a solid source of formaldehyde), and morpholine. The use of a recyclable, non-toxic catalyst in an aqueous medium or under solvent-free conditions, potentially with microwave irradiation, would align with the principles of green chemistry.

Scalability Considerations for Research and Development Purposes

The transition of a synthetic route from a laboratory-scale experiment to a larger research and development (R&D) scale introduces several challenges that must be addressed to ensure efficiency, safety, and reproducibility. nih.gov

Key Scalability Factors:

Reaction Conditions: Maintaining optimal reaction conditions during scale-up is crucial. This includes precise control over temperature, pressure, and mixing. nih.gov For the Mannich reaction of uracil, exothermic events need to be managed, and efficient heat transfer becomes critical in larger reactors. The choice of solvent also impacts scalability, with factors like boiling point, viscosity, and ease of removal playing a significant role.

Reagent Handling and Stoichiometry: The handling of large quantities of reagents requires careful planning. The stoichiometry of the reactants (uracil, formaldehyde, and morpholine) needs to be carefully controlled to maximize the yield of the desired product and minimize the formation of by-products. nih.gov The order of addition of reagents can also influence the reaction outcome and should be optimized.

Work-up and Purification: The isolation and purification of the final product can become a bottleneck during scale-up. Filtration, extraction, and crystallization methods that are straightforward on a small scale may need to be adapted for larger quantities. The choice of a solvent system that allows for efficient crystallization and high recovery of pure this compound is a key consideration.

Process Safety: A thorough safety assessment is paramount before scaling up any chemical process. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and the safe handling of any hazardous materials.

For the synthesis of this compound, a scalable process would likely favor a one-pot procedure to minimize handling and transfer steps. The use of a heterogeneous catalyst that can be easily filtered off would simplify the purification process. Continuous flow reactors, which offer better control over reaction parameters and improved safety profiles, are an attractive option for the large-scale production of fine chemicals and could be considered for this synthesis. nih.gov

Advanced Spectroscopic and Analytical Characterization of 5 4 Morpholinylmethyl 2,4 Pyrimidinediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed experimental data for the NMR characterization of 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol is not available in the reviewed literature. This includes:

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification

Specific HRMS data, which is crucial for confirming the elemental composition and identifying fragmentation pathways, has not been published for this compound. This prevents a detailed discussion on:

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Experimentally recorded IR and Raman spectra for this compound are not present in the accessible scientific domain, precluding an analysis of its vibrational modes and functional groups based on these techniques.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, its absolute molecular structure, including bond lengths, bond angles, and conformational details, can be unequivocally determined.

Crystal Packing and Intermolecular Interactions Analysis

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, these interactions are crucial for the stability of the crystal structure.

The primary intermolecular forces expected to dictate the crystal packing are hydrogen bonds. The uracil (B121893) moiety possesses both hydrogen bond donors (N1-H and N3-H) and acceptors (C2=O and C4=O), facilitating the formation of robust and predictable hydrogen-bonding networks. rsc.orgrsc.org A common and highly stable hydrogen-bonding motif in uracil derivatives is the R²₂(8) ring, where two molecules form a centrosymmetric dimer through N3-H···O4 hydrogen bonds. nih.gov

Interactive Data Table: Predicted Crystallographic Parameters and Intermolecular Interactions for this compound (based on related structures)

| Parameter | Predicted Value/Observation | Reference |

| Crystal System | Monoclinic or Orthorhombic | nih.gov |

| Space Group | P2₁/c or similar centrosymmetric group | nih.gov |

| Pyrimidine (B1678525) Ring Conformation | Planar | nih.gov |

| Morpholine (B109124) Ring Conformation | Chair | vulcanchem.com |

| Dominant Intermolecular Interaction | N-H···O Hydrogen Bonds | rsc.orgnih.gov |

| Common Hydrogen Bond Motif | R²₂(8) Dimer | nih.gov |

| Potential Additional Interactions | C-H···O, π-π stacking | rsc.orgmdpi.com |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of active pharmaceutical ingredients (APIs) and for separating them from any impurities, such as starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. researchgate.net This technique separates compounds based on their hydrophobicity.

A typical RP-HPLC system for the analysis of this compound would utilize a C8 or C18 stationary phase. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and selectivity for the basic morpholine moiety and the acidic N-H protons of the pyrimidine ring. chromatographyonline.com

Detection is commonly achieved using a UV detector, as the pyrimidine ring possesses a strong chromophore. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. ajprd.com For higher sensitivity and structural confirmation of impurities, HPLC coupled with mass spectrometry (LC-MS) is the preferred method. rjptonline.org

Impurity profiling involves developing a validated HPLC method capable of separating the main compound from all potential process-related and degradation impurities. researchgate.net Forced degradation studies (exposing the compound to stress conditions like acid, base, oxidation, heat, and light) are performed to generate potential degradation products and ensure the method is "stability-indicating." rjptonline.org

Interactive Data Table: Exemplar HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition | Reference |

| Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm | researchgate.netresearchgate.net |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM Potassium Phosphate, pH 4.0) | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.net |

| Elution Mode | Gradient or Isocratic | researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 25-30 °C | researchgate.net |

| Detection Wavelength | ~260-280 nm (based on UV absorbance of uracil) | nih.gov |

| Internal Standard | A structurally similar, stable compound | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts (If Applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS would be employed to detect and quantify volatile organic impurities. These could include residual solvents from the manufacturing process or volatile byproducts from the chemical reactions.

The applicability of GC-MS to the compound itself is limited due to its low volatility and high polarity. However, derivatization can be employed to convert the non-volatile pyrimidinediol into a more volatile derivative suitable for GC analysis. nih.govnih.gov For instance, silylation is a common derivatization technique for compounds with active hydrogens.

A more direct application of GC-MS in this context is the analysis of the headspace above the solid or a solution of the compound to identify trapped volatile impurities. chromatographyonline.com This is particularly important for controlling residual solvents, which are strictly regulated in pharmaceutical products. The mass spectrometer provides definitive identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.

Investigations into Molecular Interactions and Biochemical Mechanisms of 5 4 Morpholinylmethyl 2,4 Pyrimidinediol in Vitro Focus

Enzyme Target Identification and Kinetic Characterization

To understand the potential therapeutic action of a compound like 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol, identifying its enzymatic targets is a critical first step. Given its structural resemblance to pyrimidine (B1678525) nucleosides, key enzymes in pyrimidine metabolism would be logical starting points for investigation.

Studies on Pyrimidine-Metabolizing Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are crucial enzymes in the de novo synthesis of pyrimidines, a pathway essential for DNA replication and repair. nih.govnih.govscispace.com Many anticancer and antimicrobial drugs target these enzymes. nih.govnih.govmdpi.com An investigation into this compound would involve in vitro assays to determine if it inhibits the activity of purified TS or DHFR. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the compound. For instance, TS activity can be monitored spectrophotometrically by following the conversion of N,N'-methylenetetrahydrofolate to dihydrofolate. mdpi.com Similarly, DHFR activity is often measured by monitoring the NADPH-dependent reduction of dihydrofolate.

Inhibition Mechanisms and Binding Affinities (K_i, IC₅₀)

Should the compound demonstrate inhibitory activity, the next step would be to characterize the nature and potency of this inhibition. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. wikipedia.org This value is experimentally determined by measuring enzyme activity across a range of inhibitor concentrations.

Further kinetic studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). The inhibition constant (K_i) is a more specific measure of an inhibitor's binding affinity and is independent of substrate concentration. ebmconsult.comyoutube.com It is often calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (K_m) of the enzyme for its substrate. wikipedia.orgyoutube.com A lower K_i value signifies a higher binding affinity. ebmconsult.com

Interactive Table: Hypothetical Enzyme Inhibition Data

Below is a hypothetical data table illustrating how such findings would be presented. No experimental data for this compound is available to populate this table.

| Enzyme Target | Inhibition Type | IC₅₀ (µM) | K_i (µM) |

| Thymidylate Synthase | e.g., Competitive | Data N/A | Data N/A |

| Dihydrofolate Reductase | e.g., Non-competitive | Data N/A | Data N/A |

Nucleic Acid Interaction Studies (DNA/RNA)

The pyrimidine core of this compound suggests a potential for direct interaction with nucleic acids, which could interfere with processes like transcription and replication.

Binding Assays (e.g., UV-Vis Spectroscopy, Fluorescence Quenching, Electrophoretic Mobility Shift Assays)

Several biophysical techniques are used to study drug-DNA interactions. nih.gov

UV-Visible Spectroscopy: This technique can detect changes in the absorbance spectrum of DNA upon binding of a small molecule. mdpi.comnih.govresearchgate.net Intercalation, where a compound inserts itself between the base pairs of DNA, often leads to hypochromism (a decrease in absorbance) and a red shift (a shift to longer wavelengths). nih.govmdpi.com

Fluorescence Quenching: If the compound is fluorescent, its interaction with DNA can be monitored by changes in its fluorescence emission. Quenching (a decrease in fluorescence intensity) can occur upon binding, and the extent of quenching can be used to determine binding constants. nih.govnih.gov Alternatively, a displacement assay can be used, where the compound competes with a known fluorescent DNA intercalator, causing a decrease in the intercalator's fluorescence. nih.gov

Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect the binding of molecules to nucleic acids. nih.govnih.govresearchgate.net A nucleic acid fragment (DNA or RNA) is incubated with the compound and then run on a gel. If the compound binds, the resulting complex will migrate more slowly through the gel than the free nucleic acid, causing a "shift" in the band's position. nih.gov

Mechanistic Analysis of DNA/RNA Sequence Specificity (If Applicable)

If binding is confirmed, further studies would aim to determine if the interaction is sequence-specific. This can be investigated using techniques like DNA footprinting or by performing binding assays with various DNA or RNA sequences. Understanding sequence specificity is crucial as it can point to the targeting of particular genes or regulatory regions.

Receptor Binding and Ligand-Protein Dynamics in Model Systems

Beyond enzymes and nucleic acids, pyrimidine-like structures can interact with various cellular receptors.

Investigations in this area would begin with screening the compound against a panel of known receptors to identify potential binding partners. For example, Toll-like receptors (TLRs) are a class of receptors involved in the innate immune system that have been shown to bind pyrimidine-based compounds. nih.gov If a binding interaction is detected, receptor binding assays using radiolabeled ligands or surface plasmon resonance (SPR) would be employed to quantify the binding affinity (K_d).

Computational methods like molecular dynamics (MD) simulations are increasingly used to study the dynamic interactions between a ligand and its protein target. nih.govchemrxiv.orgresearchgate.netnih.gov These simulations can provide insights into the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and predict the conformational changes that occur upon binding.

Exploration of Specific Receptor Interactions (e.g., VEGFR-2 binding)

In vitro studies have identified that this compound, also known as ONC201, functions as a selective antagonist of the G protein-coupled receptors, Dopamine (B1211576) Receptor D2 (DRD2) and D3 (DRD3). ascopubs.orgnih.govaacrjournals.orgchimerix.com This interaction is considered a key aspect of its mechanism of action. DRD2 is found to be overexpressed in various cancers, including glioblastoma, where it has been linked to tumor growth. ascopubs.org Ex vivo studies on H3 K27M-mutant glioma cells have also reported the overexpression of DRD2. ascopubs.org The engagement of ONC201 with DRD2 leads to downstream signaling events, including the activation of the integrated stress response. aacrjournals.org

While the outline mentions Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as an example of a specific receptor interaction to explore, available research indicates that ONC201 does not directly or significantly impact the VEGF pathway. Studies investigating the combination of ONC201 with VEGF inhibitors, such as bevacizumab, have shown synergistic anti-tumor effects. springermedizin.denih.govnih.gov However, these effects are attributed to complementary, non-overlapping mechanisms, with findings demonstrating that ONC201 does not significantly affect VEGF itself or the density of CD31-positive cells, a marker for endothelial cells and angiogenesis. springermedizin.denih.gov

Allosteric Modulation and Conformational Changes Induced by Compound Binding

Beyond its role as a DRD2/3 antagonist, this compound (ONC201) exhibits allosteric modulation of distinct protein targets. It has been identified as an allosteric agonist of the human mitochondrial caseinolytic protease P (ClpP). ascopubs.orgnih.govchimerix.comacs.org The binding of ONC201 to an allosteric site on ClpP activates its proteolytic activity in a dose- and time-dependent manner. acs.org The identification of ClpP as a direct target was achieved through affinity chromatography using immobilized analogs of ONC201, followed by mass spectrometry. acs.org Subsequent siRNA knockdown of ClpP in cancer cell lines was shown to reduce the cellular response to ONC201, confirming that ClpP is a critical biological target for this class of molecules. acs.org

Furthermore, ONC201 is described as a bitopic ligand that acts as a negative allosteric modulator at the D2 dopamine receptor. ascopubs.org This indicates that it binds to a site separate from the orthosteric site (where the endogenous ligand, dopamine, binds) and modulates the receptor's function, in this case, negatively impacting dopamine's efficacy. nih.gov This allosteric mechanism contributes to its specific pharmacological profile. ascopubs.org

Cellular Pathway Modulation in In Vitro Experimental Models

Effects on Cell Cycle Progression in Cultured Cell Lines (Excluding Human Clinical Data)

In vitro investigations have demonstrated that this compound (ONC201) impacts cell cycle progression in various cancer cell lines. Treatment with ONC201 rapidly triggers cell cycle arrest. nih.gov This effect is associated with a decrease in the abundance of key cell cycle regulatory proteins, such as cyclin D1, and the dephosphorylation of the retinoblastoma (Rb) protein. nih.gov The compound has been shown to induce G2/M cell cycle arrest in some cancer cell lines. nih.gov This inhibition of cell cycle progression occurs regardless of whether the cells are sensitive to the apoptotic effects of the drug or their p53 mutation status. nih.gov The impediment of cell proliferation, confirmed by bromodeoxyuridine (BrdU) labeling experiments, contributes to the compound's broad-spectrum anti-cancer effects observed in clonogenic assays. nih.gov

Apoptotic Pathway Induction and Signaling Cascade Analysis (Excluding Human Clinical Data)

A primary mechanism of action for this compound (ONC201) in cultured cancer cells is the induction of apoptosis. nih.govnih.gov This pro-apoptotic effect is mediated through several interconnected signaling cascades. A key pathway engaged by ONC201 is the integrated stress response (ISR). aacrjournals.orgnih.govnih.govnih.gov ONC201 treatment leads to the upregulation of Activating Transcription Factor 4 (ATF4), a central component of the ISR. nih.govnih.govnih.gov ATF4, in turn, induces the transcription factor CHOP, which regulates apoptosis-related genes, including the TRAIL receptor DR5. aacrjournals.orgnih.govnih.gov

The induction of the TNF-related apoptosis-inducing ligand (TRAIL) pathway is a hallmark of ONC201 activity. impactjournals.commdpi.comashpublications.org Originally discovered as a TRAIL-inducing compound, ONC201 was found to inactivate the pro-survival kinases Akt and ERK, leading to the activation of the transcription factor Foxo3a, which upregulates TRAIL gene transcription. nih.govnih.govnih.govoncotarget.com The subsequent increase in TRAIL and its receptor DR5 promotes the extrinsic pathway of apoptosis, evidenced by the cleavage of caspase-8 and caspase-3. nih.govnih.gov The pro-apoptotic effects of ONC201 are also associated with the downregulation of anti-apoptotic proteins like XIAP and cIAP-1. nih.govnih.gov Notably, these apoptotic effects are observed to be independent of the p53 tumor suppressor protein's status. nih.govnih.gov

Investigation of Antiproliferative Activities against Model Cell Lines (Excluding Human Clinical Data)

Dose-Response Characterization in Select In Vitro Systems

The antiproliferative activity of this compound (ONC201) has been characterized in a wide array of in vitro cancer models, demonstrating potent effects across numerous cell lines. Studies have shown that ONC201 inhibits cell growth in a time- and dose-dependent manner. nih.govnih.gov For example, in a panel of eight cutaneous T-cell lymphoma (CTCL) cell lines, ONC201 inhibited cell growth with concentrations ranging from 1.25 to 10.0 µM. nih.govnih.gov Similarly, apoptosis was induced in these cell lines within a narrow concentration range of 2.5 to 10.0 µM. nih.govnih.gov

The compound exhibits broad anti-tumor activity against various solid tumor cell lines, including those known to be refractory to standard therapies. oncotarget.com Its efficacy has been documented in cell lines derived from glioblastoma, pancreatic cancer, breast cancer, colon cancer, and hematological malignancies. nih.govnih.govoncotarget.com Analogs of ONC201 have been developed and shown to be approximately 50-100 times more potent at inhibiting cell proliferation than the parent compound. acs.org The table below summarizes the antiproliferative activity of ONC201 in select cancer cell lines.

| Cell Line Type | Cancer Type | Observed Effect | Effective Concentration Range | Citation |

| CTCL Cell Lines (n=8) | Cutaneous T-Cell Lymphoma | Cell Growth Inhibition | 1.25 - 10.0 µM | nih.gov, nih.gov |

| CTCL Cell Lines (n=8) | Cutaneous T-Cell Lymphoma | Apoptosis Induction | 2.5 - 10.0 µM | nih.gov, nih.gov |

| Human Lymphoma Cell Lines | Non-Hodgkin Lymphoma | Apoptosis Induction | Low micromolar | ashpublications.org |

| Solid Tumor Cell Lines | Various (e.g., glioblastoma) | Anti-proliferative & Pro-apoptotic | Not specified | oncotarget.com |

| Breast & Endometrial Cancer | Breast & Endometrial Cancer | Attenuated Cell Viability | Not specified | nih.gov |

Comparative Analysis with Established Pyrimidine Derivatives in Biological Assays

The chemical compound this compound, also known by synonyms such as 5-morpholinomethyluracil and NSC-36418, belongs to the vast family of pyrimidine derivatives. vulcanchem.com While specific in vitro biological assay data for this particular compound is not extensively available in the public domain, a comparative analysis with structurally related and well-established pyrimidine derivatives can provide insights into its potential molecular interactions and biochemical mechanisms. The core structure, a pyrimidine-2,4-dione (uracil) ring, is a key pharmacophore in medicinal chemistry. nih.govresearchgate.net Modifications at the C5 position, such as the introduction of a morpholinylmethyl group, are known to significantly influence the biological activity of the parent molecule. nih.govmdpi.com

Pyrimidine derivatives are renowned for their wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.govrsc.orgscispace.com This activity often stems from their ability to interact with key cellular macromolecules and disrupt vital biochemical pathways.

A prominent example of a C5-substituted pyrimidine is 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. researchgate.netnih.gov 5-FU exerts its anticancer effects by inhibiting thymidylate synthase (TS), a crucial enzyme in the synthesis of pyrimidine nucleotides required for DNA replication. nih.govnih.gov This inhibition leads to a depletion of thymidine, which in turn disrupts DNA synthesis and repair, ultimately causing cell death in rapidly proliferating cancer cells. nih.govnih.gov While the morpholinylmethyl group in this compound is structurally distinct from the fluorine atom in 5-FU, the principle of C5 substitution influencing enzyme-substrate interactions is a critical point of comparison. It is conceivable that the bulky and basic morpholinylmethyl substituent could also modulate the interaction of the uracil (B121893) ring with enzymes like TS or other nucleotide-binding proteins.

Further comparative insights can be drawn from studies on other 5-substituted uracil analogs. For instance, various derivatives with different substituents at the C5 position have been synthesized and evaluated for their inhibitory effects on enzymes like uracil-DNA glycosylase (UNG), which is involved in DNA repair. mdpi.comnih.gov The introduction of different chemical moieties at this position can alter the binding affinity and specificity of the compound to the enzyme's active site. mdpi.com For example, a study on 5-sulfone-substituted uracils identified compounds with inhibitory activity against Mycobacterium tuberculosis Ung, with the most active compound being significantly more potent than uracil itself. researchgate.net

The morpholine (B109124) moiety itself is a common feature in many biologically active compounds and is often introduced to improve physicochemical properties and target interactions. mdpi.comrsc.org In a series of morpholinopyrimidine derivatives, compounds were shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, indicating anti-inflammatory potential. rsc.orgscispace.com These effects were attributed to the specific structural features of the synthesized molecules, highlighting the contribution of the morpholine ring to the observed biological activity. rsc.org

The following table provides a comparative overview of the in vitro activities of some established pyrimidine derivatives, which can serve as a reference for postulating the potential biological profile of this compound.

Interactive Data Table: In Vitro Activities of Selected Pyrimidine Derivatives

| Compound Name | Target/Assay | Cell Line(s) | Observed Effect | IC₅₀/GI₅₀ | Reference(s) |

| 5-Fluorouracil | Thymidylate Synthase Inhibition | Various cancer cell lines | Inhibition of DNA synthesis, induction of apoptosis | Varies by cell line | nih.govnih.govnih.gov |

| 5-Nitropyrimidine-2,4-dione derivatives | Nitric Oxide Production | RAW 264.7 | Inhibition of NO and iNOS activity | 8.6 µM (for compound 36) | nih.gov |

| Morpholinopyrimidine derivatives (V4, V8) | iNOS and COX-2 Expression | RAW 264.7 | Reduction of iNOS and COX-2 mRNA and protein levels | Not specified | rsc.orgscispace.com |

| 5-(3-chloropropyl)-2,4-dichloropyrimidine | Antiproliferative Activity | HeLa, HCT116 | Inhibition of cell proliferation | 4.24 µM (HeLa) | nih.gov |

| 5-Sulfone-substituted uracils | M. tuberculosis Uracil-DNA Glycosylase | - | Enzyme inhibition | 0.14 mM (for compound 5) | researchgate.net |

Computational and Theoretical Studies of 5 4 Morpholinylmethyl 2,4 Pyrimidinediol

Molecular Docking Simulations for Ligand-Target Recognition and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol, docking simulations are instrumental in identifying potential protein targets and predicting the geometry of the ligand-receptor complex. This process is fundamental to understanding its potential therapeutic effects. The general workflow involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses, which are then evaluated using a scoring function.

Scoring functions are at the heart of molecular docking algorithms. They are mathematical models used to approximate the binding free energy of a ligand-protein complex. These functions can be broadly categorized into force-field-based, empirical, and knowledge-based scoring functions. For a compound like this compound, a typical scoring function would evaluate the steric and electrostatic complementarity between the ligand and the active site of the target protein.

Binding pose analysis involves the critical examination of the top-ranked poses generated by the docking algorithm. This analysis focuses on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the morpholine (B109124) and pyrimidinediol moieties of the compound could participate in specific hydrogen bonding patterns with amino acid residues in a binding pocket. The predicted binding poses can be visualized and analyzed to understand the key structural determinants of binding affinity and selectivity.

Illustrative Data Table for Docking Results

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LYS33, ASP145 | Hydrogen Bond |

| ILE10, VAL18 | Hydrophobic Interaction | ||

| Dihydrofolate Reductase (DHFR) | -7.9 | ILE50, SER59 | Hydrogen Bond |

| LEU28, PHE31 | Hydrophobic Interaction |

Note: This table presents hypothetical data for illustrative purposes, as specific docking studies on this compound are not publicly available.

Molecular docking can help in identifying "hotspots" within a binding site, which are regions that contribute most significantly to the binding energy. By analyzing the interactions of this compound with various residues, it is possible to pinpoint key amino acids that are crucial for recognition and binding. For example, studies on similar pyrimidine (B1678525) derivatives have highlighted the importance of specific residues in the ATP-binding sites of kinases for achieving potent inhibition. nih.govnih.gov The identification of these key residues is invaluable for guiding lead optimization efforts, such as designing derivatives with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interaction Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational landscape of this compound and the stability of its interactions with a target protein.

To mimic physiological conditions, MD simulations are typically performed in an explicit solvent system, where the ligand-protein complex is surrounded by water molecules and ions. This allows for a more accurate representation of the solvation effects and the role of water in mediating interactions. mdpi.com By running simulations for nanoseconds or even microseconds, researchers can observe the conformational changes in both the ligand and the protein, and assess the stability of the binding pose predicted by docking. Analysis of the simulation trajectory can reveal whether the key interactions identified in docking are maintained over time.

MD simulations can be coupled with rigorous methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) to calculate the relative binding free energies of a series of ligands. These methods are computationally intensive but provide a more accurate prediction of binding affinity compared to scoring functions alone. FEP and TI are based on statistical mechanics and involve creating a non-physical pathway between two states (e.g., a ligand in solution and the same ligand bound to a protein) to calculate the free energy difference. These calculations can be instrumental in the rational design of more potent analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs.

The process involves compiling a dataset of compounds with known activities and calculating a set of molecular descriptors for each. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model can provide valuable insights into the key structural features that govern the activity of the compounds, thereby establishing design principles for future synthetic efforts. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent or modifying the hydrogen bonding capacity of the pyrimidinediol ring leads to enhanced biological activity. nih.gov

Illustrative Data Table for QSAR Descriptors

| Compound | Molecular Weight | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| Analog 1 | 211.22 | -1.5 | 3 | 5 | 10.2 |

| Analog 2 | 225.25 | -1.2 | 3 | 5 | 8.5 |

| Analog 3 | 209.23 | -1.8 | 2 | 5 | 15.1 |

Note: This table is a simplified, illustrative example of the type of data used in QSAR studies.

Development of Predictive Models for Biological Activities

Predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential tools in modern drug discovery for forecasting the biological activities of novel compounds. researchgate.net The development of such models for this compound and its analogs would follow a systematic process. This process begins with the collection and curation of a dataset of pyrimidine derivatives with experimentally determined biological activities. nih.gov

The core of QSAR modeling lies in establishing a mathematical correlation between the chemical structure of the compounds and their biological effects. nih.gov For a series of pyrimidine derivatives, various molecular descriptors representing physicochemical, electronic, and steric properties are calculated for each molecule. Machine learning algorithms and statistical methods, such as multiple linear regression or partial least squares, are then employed to build a model that links these descriptors to the observed activity. mdpi.com

The reliability and predictive power of a derived QSAR model are assessed through rigorous validation techniques. This typically involves internal validation (e.g., leave-one-out cross-validation) and, more importantly, external validation using a set of compounds not included in the model's training. nih.gov A successfully validated model can then be used to predict the activity of new, unsynthesized pyrimidine derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov Such data-driven approaches have been successfully applied to various pyrimidine and uracil (B121893) derivatives to model properties like anticancer activity. nih.gov

Identification of Key Structural Descriptors Influencing Activity

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. nih.gov A QSAR study on this compound and related compounds would aim to identify the specific structural features, or descriptors, that are critical for its activity. These descriptors can be categorized into several classes, each providing unique insights into the molecule's behavior.

Key structural descriptors influencing the activity of pyrimidine analogs often include:

Quantum-Chemical Descriptors : These relate to the electronic structure of the molecule. Properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges on the pyrimidine and morpholine rings are crucial. researchgate.net These descriptors help in understanding the molecule's reactivity and its potential to engage in electronic interactions with a biological target. idosr.org

Topological Descriptors : These are numerical representations of the molecular structure, capturing information about size, shape, and the degree of branching. For instance, the presence of the flexible morpholinylmethyl side chain would be captured by descriptors related to molecular connectivity and shape.

Physicochemical Descriptors : Properties such as lipophilicity (LogP), water solubility, and molecular weight are fundamental in governing the pharmacokinetic profile of a compound, which indirectly affects its biological activity. technologynetworks.com The morpholine moiety, for example, generally increases the hydrophilicity of a molecule.

By analyzing the correlation between these descriptors and biological activity, researchers can deduce a structure-activity relationship (SAR). nih.gov For this specific compound, a model might reveal that the hydrogen-bonding capacity of the 2,4-diol groups on the pyrimidine ring is essential, while the size and basicity of the morpholine ring modulate target affinity or pharmacokinetic properties.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Constitutional | Molecular Weight | Affects overall size and diffusion properties. |

| Topological | Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and membrane permeability. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Governs lipophilicity, influencing membrane crossing and solubility. |

| Quantum-Chemical | HOMO/LUMO Energies | Indicates chemical reactivity and the ability to donate or accept electrons. |

| Quantum-Chemical | Partial Atomic Charges | Determines sites for electrostatic interactions and hydrogen bonding. |

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical methods provide deep insights into the intrinsic electronic characteristics of a molecule, which are fundamental to its reactivity and interactions with biological targets. idosr.org By solving approximations of the Schrödinger equation, these calculations can determine electron distribution, orbital energies, and other electronic properties for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum mechanical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For this compound, FMO analysis would reveal the most probable sites for electron donation and acceptance, guiding the understanding of its potential interactions with electrophilic or nucleophilic sites within a biological receptor.

| Parameter | Significance |

|---|---|

| EHOMO (Energy of HOMO) | Indicates the molecule's electron-donating ability. Higher energy suggests a better electron donor. |

| ELUMO (Energy of LUMO) | Indicates the molecule's electron-accepting ability. Lower energy suggests a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Represents the molecule's chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive behavior. The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen, and represent sites susceptible to electrophilic attack. Blue regions indicate positive potential, usually near hydrogen atoms bonded to electronegative atoms, and are favorable for nucleophilic attack.

For this compound, the ESP map would likely show strong negative potentials around the carbonyl oxygens of the pyrimidinediol ring and the oxygen atom of the morpholine ring. The nitrogen atoms in both rings would also exhibit negative potential. Positive potentials would be expected on the N-H protons of the pyrimidine ring, making them potential hydrogen bond donors.

In addition to ESP maps, Mulliken population analysis is a computational method used to assign partial charges to each atom in a molecule. wikipedia.org While known to be dependent on the basis set used in the calculation, this analysis provides a quantitative estimate of the charge distribution. wikipedia.orguni-muenchen.de It partitions the total electron population among the constituent atoms, helping to identify which atoms are electron-rich or electron-deficient and thus likely to participate in electrostatic or hydrogen-bonding interactions. chemrxiv.org

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful computational strategy used to identify novel compounds with the potential for similar biological activity. nih.gov A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target.

For this compound, a pharmacophore model could be generated based on its structure and known active analogs. nih.gov The key features would likely include:

Hydrogen Bond Donors (HBD): The N1-H and N3-H groups of the pyrimidine ring.

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens on the pyrimidine ring and potentially the oxygen and nitrogen atoms of the morpholine ring.

Hydrophobic/Aromatic Features: The pyrimidine ring itself could be defined as an aromatic feature.

Once a statistically significant pharmacophore hypothesis is developed and validated, it can be used as a 3D query to perform a virtual screen of large chemical databases. nih.govrsc.org This process rapidly filters millions of compounds, identifying those that match the pharmacophore's spatial and chemical requirements. The resulting "hit" compounds, though they may be structurally diverse from the original pyrimidine scaffold, are predicted to have a similar mechanism of action and can be prioritized for experimental testing. This approach accelerates the discovery of new lead compounds and structurally novel analogs. nih.gov

In Silico ADME Prediction (Excluding Human Clinical Data, Focus on Mechanistic Properties)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, allowing for the computational evaluation of a compound's drug-like characteristics before synthesis. researchgate.netresearchgate.net These predictions focus on the mechanistic properties that govern a molecule's pharmacokinetic profile. mdpi.com Various computational models and web-based tools, such as SwissADME and pkCSM, are used to estimate these parameters based on the molecule's structure. nih.govpensoft.net

For this compound, key ADME properties would be predicted to assess its potential as an orally bioavailable agent.

Absorption: Parameters like aqueous solubility and Caco-2 cell permeability are predicted. High solubility and permeability suggest good potential for absorption from the gastrointestinal tract. mdpi.commdpi.com The "BOILED-Egg" model is another tool that visually predicts gastrointestinal absorption and blood-brain barrier penetration. nih.gov

Distribution: Lipophilicity (LogP) and the fraction of unbound drug in plasma are important for distribution. mdpi.com Predictions also assess whether the compound is likely to penetrate the blood-brain barrier (BBB) or be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit drug distribution to tissues like the brain. technologynetworks.comnih.gov

Metabolism: Predictions can identify potential liabilities for metabolism by cytochrome P450 (CYP) enzymes. The model can predict whether the compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for avoiding drug-drug interactions.

Excretion: While harder to predict mechanistically, properties related to renal clearance can sometimes be estimated.

These in silico predictions help to identify potential pharmacokinetic weaknesses early, allowing for structural modifications to improve the ADME profile of a lead compound. nih.gov

| ADME Property | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Aqueous Solubility | High solubility is favorable for absorption. The morpholine group is expected to enhance solubility. |

| Caco-2 Permeability | Predicts the rate of drug passage across the intestinal wall. mdpi.com | |

| Distribution | LogP | Measures lipophilicity. A balanced LogP is needed for both solubility and membrane permeability. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Indicates if the compound can cross into the central nervous system. | |

| Metabolism | CYP450 Isoform Inhibition (e.g., 2D6, 3A4) | Predicts the potential for drug-drug interactions. researchgate.net |

| General | Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and likelihood of oral bioavailability. nih.gov |

Cheminformatics and Data Mining for Related Pyrimidine Scaffolds

The pyrimidine scaffold, a fundamental component of nucleic acids, is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs. The application of cheminformatics and data mining to pyrimidine derivatives has become a powerful tool in drug discovery, enabling the efficient exploration of chemical space and the identification of novel therapeutic agents. These computational approaches are particularly valuable for understanding the structure-activity relationships (SAR) of complex derivatives, such as those containing the pyrimidine-2,4-dione (uracil) core.

Data mining of large chemical databases, coupled with molecular modeling techniques, has facilitated the discovery of pyrimidine-based compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. For instance, studies on 2,4-disubstituted pyrimidines have demonstrated that the nature of the substituents at these positions significantly influences their biological effects.

A significant area of focus in the cheminformatic analysis of pyrimidine scaffolds is the use of computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds. By analyzing large datasets of known drugs and experimental compounds, machine learning models can be trained to forecast the pharmacokinetic profiles of new pyrimidine derivatives, thereby guiding the design of molecules with improved drug-like characteristics.

Furthermore, techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are routinely employed to investigate the interactions between pyrimidine-based ligands and their biological targets at a molecular level. These methods provide insights into the key structural features required for potent and selective binding, which is crucial for the rational design of new inhibitors. For example, in silico studies of pyrimidine-morpholine hybrids have been used to predict their binding affinities and to rationalize their observed cytotoxic effects.

The analysis of scaffold trees and the application of fragment-based drug design are other key aspects of cheminformatics applied to pyrimidine derivatives. By breaking down complex molecules into their constituent fragments, researchers can identify key pharmacophoric features and explore novel combinations to generate new chemical entities with desired biological activities. This approach allows for the systematic exploration of the chemical space around a core scaffold like pyrimidine-2,4-dione.

While specific, in-depth cheminformatics and data mining studies on this compound are not extensively available in the public domain, the computational data available in databases like PubChem provides a foundational dataset for such analyses. This data, when considered alongside the broader knowledge gained from data mining of related pyrimidine scaffolds, offers valuable insights into the potential properties and biological activities of this specific compound.

Detailed Research Findings

Computational data for this compound has been aggregated from publicly accessible chemical databases. This information provides a baseline for its physicochemical and drug-like properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H13N3O3 | |

| Molecular Weight | 211.22 g/mol | |

| XLogP3 | -1.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 211.09569145 g/mol | |

| Monoisotopic Mass | 211.09569145 g/mol | |

| Topological Polar Surface Area | 82.9 Ų | |

| Heavy Atom Count | 15 | |

| Formal Charge | 0 | |

| Complexity | 277 | |

| Isotope Atom Count | 0 | |

| Defined Atom Stereocenter Count | 0 | |

| Undefined Atom Stereocenter Count | 0 | |

| Defined Bond Stereocenter Count | 0 | |

| Undefined Bond Stereocenter Count | 0 | |

| Covalently-Bonded Unit Count | 1 |

Table 2: Compound Identifiers for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 5-(morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione | |

| InChI | InChI=1S/C9H13N3O3/c13-8-7(5-12-1-3-15-4-2-12)6-10-9(14)11-8/h6H,1-5H2,(H2,10,11,13,14) | |

| InChIKey | MCFFNLIPFGEAOH-UHFFFAOYSA-N | |

| Canonical SMILES | C1COCCN1CC2=CNC(=O)NC2=O |

Future Research Directions and Unexplored Potential of 5 4 Morpholinylmethyl 2,4 Pyrimidinediol

Exploration of Novel Enzyme Targets and Biological Pathways

The pyrimidine (B1678525) core is a well-established pharmacophore that interacts with numerous enzymes. Future research should focus on screening 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol against a panel of both known and novel enzyme targets. Given the structure, initial investigations could prioritize enzymes involved in nucleotide metabolism and cell proliferation.

Detailed research should aim to identify novel interacting partners. Thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway, is a known target for pyrimidine-based anticancer drugs like 5-fluorouracil (B62378). nih.gov The structural similarity of this compound to endogenous pyrimidines makes TS a high-priority candidate for investigation. Furthermore, signaling pathways frequently dysregulated in cancer, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, are modulated by other complex pyrimidine derivatives and represent a promising area for study. nih.gov Cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, are also viable targets, as specific inhibitors based on the pyrimidine scaffold have been developed. cardiff.ac.uk

| Potential Enzyme Target | Biological Pathway | Rationale for Investigation |

| Thymidylate Synthase (TS) | DNA Synthesis & Repair | Structural analogy to uracil (B121893); a known target for pyrimidine antimetabolites. nih.gov |

| PI3K/Akt/mTOR Pathway | Cell Growth, Proliferation | Known to be targeted by other morpholine-containing pyrimidine derivatives. nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Cell Cycle Regulation | Pyrimidine is a common scaffold for CDK inhibitors. cardiff.ac.uk |

| Equilibrative Nucleoside Transporters (ENTs) | Nucleoside Transport | ENTs facilitate the transport of purine (B94841) and pyrimidine nucleosides across cell membranes. |

| Dihydroorotate Dehydrogenase (DHODH) | De Novo Pyrimidine Synthesis | Inhibition would block the production of pyrimidines, essential for cell proliferation. |

Development of Advanced Synthetic Routes and Methodologies

The advancement of this compound from a laboratory curiosity to a viable research tool or therapeutic lead depends on efficient and scalable synthetic methods. Current synthetic strategies for similar pyrimidine-morpholine hybrids often involve multi-step processes. nih.gov A common approach includes the initial formation of a substituted pyrimidine ring followed by the introduction of the morpholine (B109124) moiety. nih.govnih.gov

Future research should aim to develop more advanced and efficient synthetic routes. This includes exploring one-pot reactions, such as three-component coupling strategies, which have been successful for other disubstituted pyrimidines. humanjournals.com The application of modern synthetic technologies like microwave-assisted synthesis and flow chemistry could significantly reduce reaction times, improve yields, and enhance the purity of the final product. humanjournals.com A comparative analysis of different synthetic methodologies would be crucial for identifying the most cost-effective and scalable process for future large-scale production.

| Synthetic Methodology | Potential Advantages | Key Research Objective |

| Multi-step Classical Synthesis | Well-established procedures for pyrimidine chemistry. nih.gov | Optimization of each step for yield and purity. |

| Three-Component Coupling | High atom economy and efficiency (one-pot). humanjournals.com | Development of a novel coupling strategy specific to the target compound. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times and potential for higher yields. humanjournals.com | Screening of solvent and temperature conditions to maximize efficiency. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and validation of a continuous flow reactor setup for synthesis. |

Integration with Systems Biology and Proteomics Approaches for Broader Context

To understand the full biological impact of this compound, research must extend beyond single-target interactions. Systems biology provides a holistic view by analyzing the global changes within a biological system upon perturbation by a compound. nih.gov By integrating proteomics (the large-scale study of proteins), researchers can map the complete network of protein interactions and pathway modulations affected by the compound.

Future studies should employ techniques such as mass spectrometry-based proteomics to compare protein expression profiles in model organism cells (e.g., yeast, zebrafish) before and after treatment with the compound. This approach can reveal unexpected off-target effects, identify biomarkers of response, and elucidate mechanisms of action or potential toxicity. nih.gov Constructing protein regulatory network models based on this data can help predict the compound's broader effects on cellular processes and guide further experiments. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. nih.gov These computational tools can be applied to this compound to predict its biological activities and guide the design of more potent and selective analogs.

Future research should leverage ML models trained on large chemical and biological datasets to perform a variety of tasks. nih.gov This includes high-throughput virtual screening to predict the binding affinity of the compound against vast libraries of protein targets. nih.gov AI can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with better drug-like characteristics early in the discovery process. nih.govresearchgate.net Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold, exploring a much wider chemical space than is possible through traditional chemistry alone. researchgate.netyoutube.com

| AI/ML Application | Research Goal | Potential Impact |

| High-Throughput Virtual Screening | Identify high-affinity protein targets from large databases. nih.gov | Rapidly prioritizes experimental resources on the most promising biological targets. |

| ADME/Tox Prediction | Computationally estimate pharmacokinetic and toxicity profiles. researchgate.net | Reduces late-stage failures by identifying potential liabilities early. |

| Generative Molecular Design | Create novel, synthesizable analogs with optimized properties. researchgate.net | Accelerates the discovery of new chemical entities with improved efficacy and selectivity. |

| Protein Structure Prediction | Model the 3D structure of target proteins to understand binding interactions. nih.gov | Facilitates structure-based drug design and rational optimization of the compound. |

Design and Synthesis of Chemically Modified Analogs for Structure-Activity Relationship (SAR) Expansion